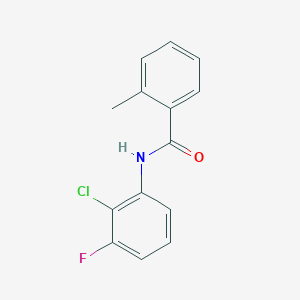

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c1-9-5-2-3-6-10(9)14(18)17-12-8-4-7-11(16)13(12)15/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHBDCZHXSBIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-3-fluorophenyl)-2-methylbenzamide typically involves the reaction of 2-chloro-3-fluoroaniline with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

One of the significant applications of N-(2-chloro-3-fluorophenyl)-2-methylbenzamide is in the development of anticancer agents. Research has indicated that compounds with similar structural features exhibit promising activity against various cancer cell lines. For instance, studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.

Case Study:

A study evaluated a series of benzamide derivatives, including this compound, for their cytotoxic effects on breast cancer cells. The results demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Bacterial Inhibition

This compound has also been investigated for its antimicrobial properties. Its efficacy against various bacterial strains has been documented, indicating its potential use in developing new antibiotics.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the minimum inhibitory concentrations observed for the compound against selected bacterial strains, highlighting its potential as a therapeutic agent .

Central Nervous System Effects

Research has suggested that this compound may influence neuropharmacological pathways, particularly those related to anxiety and depression. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.

Case Study:

In a preclinical study, the compound was administered to rodent models to assess its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting its potential for treating anxiety disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents can significantly affect the biological activity and selectivity of the compound.

Data Table: Structure-Activity Relationship Insights

| Substituent | Activity Level | Notes |

|---|---|---|

| Chlorine (Cl) | High | Enhances binding affinity |

| Fluorine (F) | Moderate | Affects lipophilicity and permeability |

| Methyl (CH₃) | Low | Modulates steric hindrance |

This table illustrates how different substituents can modulate the activity of benzamide derivatives, guiding future synthesis and optimization efforts .

Mechanism of Action

The mechanism of action of N-(2-chloro-3-fluorophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula C₁₄H₁₀ClFNO.

Key Observations:

- Halogen Positioning : The 2-chloro-3-fluoro substitution in the target compound creates a steric and electronic environment distinct from analogs like N-(2,3-difluorophenyl)-2-fluorobenzamide . The proximity of Cl and F may enhance dipole interactions, influencing solubility and binding affinity.

- Methyl vs.

- Complex Substituents: Derivatives with multiple halogens or functional groups (e.g., cyano, isopropoxy) exhibit tailored bioactivity but face synthetic challenges .

Physicochemical and Crystallographic Properties

- Crystal Packing: Fluorine’s role in hydrogen bonding is evident in N-(2,3-difluorophenyl)-2-fluorobenzamide, where F···H-N interactions stabilize the monoclinic lattice (space group Pn) . Similar interactions may occur in the target compound but remain uncharacterized.

- Melting Points and Solubility : Methoxy-substituted analogs (e.g., 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide) generally exhibit higher aqueous solubility than methyl-substituted derivatives due to increased polarity .

Biological Activity

N-(2-chloro-3-fluorophenyl)-2-methylbenzamide is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in enzyme inhibition, antimicrobial activity, and other pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound features a chloro and a fluoro substituent, which enhance its binding affinity to specific molecular targets such as enzymes and receptors. The presence of these halogen atoms can significantly influence the compound's biological interactions, making it a valuable subject for research in medicinal chemistry and pharmacology.

1. Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to interact with various enzymes, potentially leading to therapeutic applications in treating diseases where enzyme modulation is beneficial.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with chloro substituents have shown significant antifungal activity against various strains, with minimum inhibitory concentration (MIC) values comparable to standard antifungal drugs like ketoconazole .

Table 1: Antimicrobial Activity of Related Compounds

3. In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For example, compounds derived from benzimidazole frameworks have shown promising results against these pathogens .

Pharmacological Insights

Research has indicated that the incorporation of specific functional groups into the molecular structure can enhance the pharmacological profile of this compound. For instance, modifications that improve solubility and metabolic stability have been explored to optimize its therapeutic efficacy while minimizing cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-chloro-3-fluorophenyl)-2-methylbenzamide with high purity?

- Methodology : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between 2-methylbenzoic acid derivatives and 2-chloro-3-fluoroaniline. Optimize reaction conditions at low temperatures (-50°C) to minimize side reactions and improve yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity.

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement). Crystallize the compound in a suitable solvent (e.g., DMSO or methanol) and collect data at low temperatures (100 K) to reduce thermal motion artifacts. Validate the structure using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What spectroscopic techniques are essential for characterizing this benzamide derivative?

- Methodology :

- NMR : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and amide bond formation.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion verification.

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental results (e.g., dipole moments, solubility) be resolved?

- Methodology : Perform hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent effects. Cross-validate with experimental solubility studies in varying pH (2.7–10.1) using UV-Vis or spectrofluorometric titration. Adjust computational models (e.g., COSMO-RS) to incorporate solvent-solute interactions .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for this compound’s potential biological activity?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target receptors (e.g., vasopressin V2 receptors, as seen in related benzamide drugs like Tolvaptan) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor antagonism in cell lines expressing relevant targets. Compare with structurally similar compounds (e.g., fluxametamide derivatives) to identify critical substituents .

Q. How can environmental hazards be assessed for this compound during disposal?

- Methodology : Follow UN3077 guidelines for "environmentally hazardous substances." Conduct acute toxicity tests on aquatic organisms (e.g., Daphnia magna) and biodegradation studies (OECD 301F). Use HPLC-MS to monitor degradation byproducts .

Q. What chromatographic methods optimize separation of stereoisomers or synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.